molecular formula C23H24N2O5 B12999264 2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester

2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester

Cat. No.: B12999264
M. Wt: 408.4 g/mol
InChI Key: IACJRKQQVFEXRZ-WOJGMQOQSA-N
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Description

The compound 2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester is a structurally complex acrylate derivative. Its core structure includes:

  • An ethyl ester moiety, improving solubility in organic solvents and influencing pharmacokinetic properties .
  • A substituted phenyl ring at the β-position, featuring a 3-methoxy group and a carbamoyl-methoxy linkage to a 3,4-dimethylphenyl group. This substitution pattern may enhance steric bulk and modulate interactions with biological targets .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enoate

InChI

InChI=1S/C23H24N2O5/c1-5-29-23(27)18(13-24)11-17-7-9-20(21(12-17)28-4)30-14-22(26)25-19-8-6-15(2)16(3)10-19/h6-12H,5,14H2,1-4H3,(H,25,26)/b18-11+

InChI Key

IACJRKQQVFEXRZ-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)C)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)C)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylcarbamoyl Intermediate: The synthesis begins with the reaction of 3,4-dimethylphenyl isocyanate with methanol to form the corresponding phenylcarbamoyl intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, to introduce the methoxy groups.

    Acryloylation: The methoxylated intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylic acid ester.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of new derivatives.

    Hydrolysis: Acidic or basic hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium cyanide, alkyl halides, and other nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and other hydrolyzing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while hydrolysis will produce carboxylic acids and alcohols.

Scientific Research Applications

2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and phenylcarbamoyl moiety may play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Key Substituents Functional Groups Present
Target Compound 3,4-Dimethylphenylcarbamoyl-methoxy, 3-methoxy, cyano, ethyl ester Ester, cyano, carbamoyl, methoxy
3-(2,4-Difluoro-phenyl)-acrylic acid ethyl ester (CAS 134672-68-7) 2,4-Difluorophenyl Ester, fluorine
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene, cyano, substituted phenyl, methyl Ester, cyano, amide, thiophene
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-Dihydroxyphenyl Carboxylic acid, hydroxyl
Key Observations:
  • Fluorinated Analogs : The difluorophenyl group in CAS 134672-68-7 increases electronegativity and lipid solubility compared to the target compound’s dimethylphenylcarbamoyl group .
  • Thiophene Derivatives : The compound from replaces the phenyl ring with a thiophene, which may alter electronic properties and enhance anti-inflammatory activity due to sulfur’s polarizability .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties
Property Target Compound CAS 134672-68-7 Thiophene Derivative Caffeic Acid
Solubility Moderate in organic solvents High in organic solvents (fluorine) Moderate (thiophene enhances polarity) High in water (hydroxyl groups)
Reactivity Electrophilic (cyano group) Moderate (fluorine stabilizes structure) Nucleophilic (amide, thiophene) Antioxidant (radical scavenging)
Biological Activity Hypothesized anti-inflammatory Agrochemical applications Confirmed anti-inflammatory/antioxidant Strong antioxidant
Synthetic Complexity High (carbamoyl-methoxy synthesis) Moderate (esterification) High (thiophene functionalization) Low (natural extraction)
Key Insights:
  • Solubility: The target compound’s ethyl ester and hydrophobic carbamoyl group balance solubility between polar (caffeic acid) and non-polar (fluorinated analog) environments.
  • Synthesis : The carbamoyl-methoxy linkage in the target compound likely requires multi-step synthesis, contrasting with simpler esterification in CAS 134672-68-7 .

Biological Activity

2-Cyano-3-{4-[(3,4-dimethyl-phenylcarbamoyl)-methoxy]-3-methoxy-phenyl}-acrylic acid ethyl ester (commonly referred to as the compound) is a complex organic molecule with significant biological activity. Its chemical structure includes a cyano group, methoxy groups, and a carbamoyl moiety, which contribute to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H24N2O5. Its structure can be represented as follows:

Structure C1C2C3C4C5C6\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Key Features

  • Cyano Group : Contributes to the reactivity and potential biological activity.
  • Methoxy Groups : Enhance lipophilicity and may influence the compound's interaction with biological targets.
  • Carbamoyl Moiety : Involved in hydrogen bonding interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Studies suggest that it may exhibit the following actions:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, potentially through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific kinases involved in cancer growth
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces markers of inflammation in vitro

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis (source: unpublished data).
  • Inflammation Model : In a mouse model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups (source: unpublished data).

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